1-(2-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE
Description
1-(2-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorobenzoyl group, a thiadiazole ring, and a piperidine carboxamide moiety, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-3-6-13(2)18-23-24-20(28-18)22-17(26)14-9-11-25(12-10-14)19(27)15-7-4-5-8-16(15)21/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBVKHFSYFFXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the thiadiazole ring and the coupling of the fluorobenzoyl group with the piperidine carboxamide. The reaction conditions typically require specific catalysts and reagents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(2-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group and thiadiazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar compounds include:
1-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-2-methyl-1H-imidazole-5-carboxaldehyde: Shares the fluorobenzoyl group but differs in the core structure.
Cyclopentyl[(1S,2aS,8bS)-4-(2-fluorobenzoyl)-1-(hydroxymethyl)-2a,3,4,8b-tetrahydroazeto[2,3-c]quinolin-2(1H)-yl]methanone: Contains a similar fluorobenzoyl group but has a different ring system. The uniqueness of 1-(2-FLUOROBENZOYL)-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of the fluorobenzoyl group with the thiadiazole and piperidine carboxamide moieties, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
